molecular formula C20H24N2O3S B2526605 N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide CAS No. 1223875-69-1

N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide

Katalognummer: B2526605
CAS-Nummer: 1223875-69-1
Molekulargewicht: 372.48
InChI-Schlüssel: ZOAJNZILHDWAEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide is a synthetic organic compound of significant interest in chemical and pharmaceutical research. Its molecular structure incorporates key functional groups, including a sulfonamide bridge and an ethenyl-linked para-substituted phenyl ring, which are often explored for their potential biological activity and molecular recognition properties. Compounds with similar structural motifs, such as stilbene derivatives, are frequently investigated in structural and medicinal chemistry studies . The presence of these features makes this chemical a valuable intermediate or reference standard in various research applications. Potential research applications for this compound include serving as a building block in organic synthesis, a candidate in high-throughput screening assays, or a model compound for studying structure-activity relationships (SAR). Its complex structure suggests it may be designed to interact with specific enzymatic or receptor targets, though its precise mechanism of action would be subject to empirical validation. Researchers are encouraged to utilize this compound in the development of novel therapeutic agents, chemical probes, or as a standard in analytical method development. Intended Use and Handling: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Eigenschaften

IUPAC Name

N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-22(17(3)23)15-19-7-5-6-8-20(19)21-26(24,25)14-13-18-11-9-16(2)10-12-18/h5-14,21H,4,15H2,1-3H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAJNZILHDWAEF-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1NS(=O)(=O)C=CC2=CC=C(C=C2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1NS(=O)(=O)/C=C/C2=CC=C(C=C2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide can be represented as follows:

C17H22N2O2S\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a sulfonamide group, which is often associated with diverse biological activities, including antibacterial and anti-inflammatory effects.

Pharmacological Effects

  • Antimicrobial Activity :
    • Compounds containing sulfonamide moieties have been widely studied for their antimicrobial properties. N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide has shown significant activity against various bacterial strains, indicating its potential as an antibiotic agent .
  • Anti-inflammatory Effects :
    • Similar sulfonamide derivatives have been reported to exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cell lines. This effect is hypothesized to be mediated by the modulation of signaling pathways involved in cell survival and death .

The biological activity of N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes critical for bacterial growth and inflammation.
  • Cell Cycle Arrest : In cancer cells, this compound may induce cell cycle arrest, leading to reduced proliferation and increased apoptosis .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide. Results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its potential use as an antibiotic .
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory diseases .
  • Cancer Cell Line Studies :
    • Research involving human cancer cell lines showed that treatment with N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide led to increased apoptosis rates compared to untreated controls, indicating its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant reduction in bacterial load
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cells
MechanismDescription
Enzymatic InhibitionInhibits enzymes critical for bacterial growth
Cell Cycle ArrestInduces cell cycle arrest in cancer cells
Cytokine ModulationReduces pro-inflammatory cytokine levels

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with sulfonamide groups are well-documented for their antimicrobial properties. N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide may inhibit bacterial growth by targeting enzymes critical for folate synthesis, similar to other sulfonamide derivatives.

Anticonvulsant Properties

Preliminary studies suggest that compounds similar to N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide may exhibit anticonvulsant effects, warranting further investigation into their mechanisms of action.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that sulfonamide derivatives effectively combat resistant strains of bacteria such as Staphylococcus aureus, highlighting the potential application of this compound in treating bacterial infections.
  • Cancer Research :
    • Research on similar sulfonamide compounds has shown promise in inhibiting HSP90, suggesting that N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide could be explored for its anticancer properties.
  • Neuropharmacology :
    • Investigations into related compounds have indicated potential interactions with neurotransmitter systems, opening avenues for research into neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Acetamides
Compound Name Key Structural Features Differences from Target Compound Notable Properties
MP-A08 () Dual SphK1/2 inhibitor with sulfonamide and methylphenyl groups. Lacks the ethenyl bridge and N-ethyl group. Ki values of 27 μM (SphK1) and 7 μM (SphK2) .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Nitro and chloro substituents on the phenyl ring; methylsulfonyl group. Replaces ethenyl-4-methylphenyl with nitro/chloro groups. Used as a precursor for heterocyclic synthesis; exhibits intermolecular hydrogen bonding in crystal structure .
N-[2-(4-Sulfamoylphenyl)ethyl]acetamide () Ethyl linker to a sulfamoyl-substituted phenyl ring. Lacks the ethenyl bridge and benzyl group. Sulfamoyl group may enhance solubility due to hydrogen-bonding potential .

Implications for Target Compound :

  • The absence of electron-withdrawing groups (e.g., nitro in ) could reduce reactivity but improve metabolic stability.
Ethenyl and Sulfur-Containing Analogs
Compound Name Key Structural Features Differences from Target Compound Notable Properties
2-(4-Methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide () Sulfinyl group and methylphenyl substituents. Sulfinyl (S=O) vs. sulfonamide (SO₂NH); lacks ethenyl bridge. Sulfinyl groups are less electron-withdrawing than sulfonamides, potentially altering binding interactions .
N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide () Sulfanyl (S–) linkage and ethylphenyl group. Sulfanyl instead of sulfonamide; simpler substitution pattern. Sulfanyl groups may confer redox activity or susceptibility to oxidation .

Implications for Target Compound :

  • The sulfonamide group in the target could enhance hydrogen-bonding capacity compared to sulfanyl or sulfinyl analogs, improving target affinity.
Multi-Substituted Aromatic Acetamides
Compound Name Key Structural Features Differences from Target Compound Notable Properties
N-[2-[[2-[Acetyl(4-methylphenyl)amino]-5-methylphenyl]methyl]phenyl]-N-phenylacetamide () Multiple aromatic rings and acetylated amine. More complex substitution; lacks sulfonamide and ethenyl groups. Steric bulk from multiple phenyl groups may limit bioavailability .
2-[(4-chlorophenyl)(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide () Chlorophenyl and sulfonamide groups; sulfanyl ethyl linker. Combines sulfonamide and sulfanyl motifs; lacks ethenyl. Hybrid structure could exhibit mixed electronic effects from sulfur-containing groups .

Implications for Target Compound :

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are recommended for N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonation and amidation. Key steps include:

    • Sulfonation of intermediates under inert atmospheres (e.g., nitrogen) to prevent oxidation .
    • Controlled temperature (e.g., reflux in ethanol or dichloromethane) to enhance yield .
    • Use of catalysts like triethylamine to facilitate nucleophilic substitutions .
      • Optimization : Monitor reaction progress via HPLC and adjust solvent polarity (e.g., DMSO for solubility) . Purify via column chromatography, with purity validated by NMR (¹H/¹³C) and mass spectrometry (MS) .

    Q. How can the structural integrity and purity of this compound be confirmed?

    • Analytical Workflow :

    • Nuclear Magnetic Resonance (NMR) : Assign peaks for sulfonyl (δ ~3.1 ppm) and acetamide (δ ~2.0 ppm) groups to confirm functional groups .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 372.48 .
    • HPLC : Use C18 columns with UV detection (λmax ~255 nm) to assess purity (>95%) .

    Q. What are the solubility and physicochemical properties critical for experimental design?

    • Key Properties :

    • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers .
    • Stability: Store at -20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide group .
      • Methodological Note : Pre-formulate with cyclodextrins or surfactants to enhance aqueous solubility for in vitro assays .

    Advanced Research Questions

    Q. What molecular mechanisms underlie its reported anticancer and anti-inflammatory activities?

    • Mechanistic Insights :

    • Anticancer : Induces apoptosis in cancer cells via inhibition of NF-κB signaling, validated by Western blot (reduced p65 phosphorylation) .
    • Anti-inflammatory : Blocks COX-2 enzymatic activity (IC₅₀ ~5 µM) in LPS-stimulated macrophages .
      • Validation : Use siRNA knockdown of target proteins (e.g., NF-κB) to confirm pathway specificity .

    Q. How can researchers resolve contradictions in reported biological activities (e.g., variable efficacy across cancer cell lines)?

    • Troubleshooting Strategies :

    • Cell Line Variability : Test across panels (e.g., NCI-60) to identify sensitivity linked to genetic markers (e.g., p53 status) .
    • Assay Conditions : Standardize incubation times (e.g., 48–72 hrs) and serum-free media to reduce confounding factors .
      • Data Cross-Validation : Compare results with structurally analogous compounds (e.g., sulfonamide derivatives) to isolate structure-activity relationships (SAR) .

    Q. What strategies are effective for optimizing pharmacokinetic properties while retaining bioactivity?

    • SAR-Driven Optimization :

    • Lipophilicity : Introduce methyl groups to the phenyl ring to enhance membrane permeability (logP optimization via ClogP calculations) .
    • Metabolic Stability : Replace the ethyl group with fluorinated analogs to reduce CYP450-mediated oxidation .
      • In Silico Tools : Use molecular dynamics (MD) simulations (e.g., GROMACS) to predict binding affinity to serum albumin .

    Q. How can advanced analytical techniques improve quantification in complex biological matrices?

    • LC-MS/MS Protocol :

    • Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .
    • Detection : MRM mode with transitions m/z 372.48 → 254.3 (quantifier) and 372.48 → 198.1 (qualifier) .
      • Validation : Assess matrix effects (<15% CV) and recovery (>85%) using spiked plasma samples .

    Q. What in silico approaches are validated for predicting target interactions?

    • Computational Workflow :

    • Docking : AutoDock Vina to screen against targets like COX-2 (PDB: 5KIR) .
    • MD Simulations : 100-ns trajectories to assess binding stability (RMSD <2 Å) .
      • Validation : Compare with SPR data (e.g., Biacore) for affinity correlation .

    Notes

    • Contraindicated Sources : Data from BenchChem () and consumer-oriented platforms are excluded per reliability guidelines.
    • Ethical Compliance : All in vivo studies must adhere to institutional animal care protocols (IACUC).

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.